molecular formula C48H38N4 B12348912 meso-Tetra(3-methylphenyl) porphine

meso-Tetra(3-methylphenyl) porphine

Cat. No.: B12348912
M. Wt: 670.8 g/mol
InChI Key: VTJYAROBIDZWEY-UHFFFAOYSA-N
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Description

meso-Tetra(3-methylphenyl) porphine: is a synthetic porphyrin compound with the molecular formula C48H38N4 and a molecular weight of 670.84 g/mol . Porphyrins are a group of organic compounds, known for their role in biological systems such as hemoglobin and chlorophyll. This compound is used primarily in research settings due to its unique photophysical and photochemical properties.

Preparation Methods

The synthesis of meso-Tetra(3-methylphenyl) porphine typically involves a multi-step reaction process. One common method includes the following steps :

    Condensation Reaction: Starting with pyrrole and an aldehyde, the reaction is carried out in the presence of a Lewis acid catalyst such as magnesium bromide etherate (MgBr2*OEt2) and triethylamine (Et3N) in dichloromethane (CH2Cl2) at 60°C.

    Bromination: The intermediate product is then brominated using N-bromoacetamide in chloroform (CHCl3) at temperatures ranging from 0 to 20°C.

    Palladium-Catalyzed Coupling: The brominated product undergoes a palladium-catalyzed coupling reaction with sodium carbonate (Na2CO3) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] in a mixture of toluene and methanol at 70°C for 20 hours.

    Acid Treatment: Finally, the product is treated with aqueous hydrochloric acid (HCl) to yield this compound.

Chemical Reactions Analysis

meso-Tetra(3-methylphenyl) porphine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

meso-Tetra(3-methylphenyl) porphine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of meso-Tetra(3-methylphenyl) porphine involves its ability to absorb light and transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. This property is particularly useful in photodynamic therapy, where the generated ROS can induce cell death in cancer cells . The molecular targets and pathways involved include cellular components like lipids, proteins, and nucleic acids, which are damaged by the ROS.

Comparison with Similar Compounds

meso-Tetra(3-methylphenyl) porphine can be compared with other similar porphyrin compounds, such as:

Properties

Molecular Formula

C48H38N4

Molecular Weight

670.8 g/mol

IUPAC Name

5,10,15,20-tetrakis(3-methylphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C48H38N4/c1-29-9-5-13-33(25-29)45-37-17-19-39(49-37)46(34-14-6-10-30(2)26-34)41-21-23-43(51-41)48(36-16-8-12-32(4)28-36)44-24-22-42(52-44)47(40-20-18-38(45)50-40)35-15-7-11-31(3)27-35/h5-28,49,52H,1-4H3

InChI Key

VTJYAROBIDZWEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC(=C7)C)C8=CC=CC(=C8)C)C=C4)C9=CC=CC(=C9)C)N3

Origin of Product

United States

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